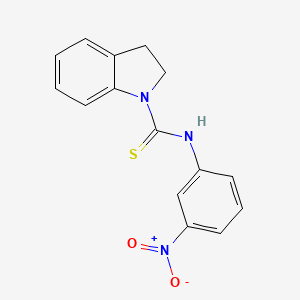
N-(3-nitrophenyl)-1-indolinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-nitrophenyl)-1-indolinecarbothioamide-related compounds involves several key steps, including cyclization reactions, nucleophilic addition, and functional group transformations. For example, the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives illustrates the type of cyclization reactions employed in generating indoline-based compounds (Park, Park, & Cheon, 2023).
Molecular Structure Analysis
The molecular structure of N-(3-nitrophenyl)cinnamamide, a compound closely related to N-(3-nitrophenyl)-1-indolinecarbothioamide, has been elucidated through single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/n, demonstrating the structural complexity and the precise geometric parameters of such molecules (Lee, Zeller, Warkad, & Nimse, 2019).
Chemical Reactions and Properties
Indoline and its derivatives participate in various chemical reactions, including nucleophilic addition and cycloaddition, reflecting their reactive nature and versatility as synthetic intermediates. For instance, the reaction of equimolar equivalents of specific nitrophenyl-triazolyl compounds with N-phenylhydrazinecarbothioamide in the presence of a catalyst yields products with high yield, showcasing the potential for constructing complex molecules (Kariuki, Abdel-Wahab, Bekheit, & El-Hiti, 2022).
Scientific Research Applications
Novel Biologically Potent Diorganosilicon(IV) Complexes of Indole-2,3-Dione Derivatives
This study synthesized eco-friendly fungicides and bactericides derived from indole-2,3-dione derivatives, demonstrating the antimicrobial potential of such compounds. The synthesized compounds, including ones related to N-(3-nitrophenyl)-1-indolinecarbothioamide, showed significant biological activity against various fungal and bacterial strains, suggesting potential applications in developing new antimicrobial agents (Singh & Nagpal, 2005).
Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination
This research introduced a method for the scalable synthesis of carbazole and indole compounds, which are crucial in organic synthesis and pharmaceutical development. The findings imply that derivatives of N-(3-nitrophenyl)-1-indolinecarbothioamide could be synthesized through similar processes for use in creating complex organic molecules (Nykaza et al., 2018).
Synthetic, Spectral, and Antimicrobial Aspects of Biologically Relevant Coordination Compounds
This study synthesized and characterized dioxomolybdenum(VI) and oxovanadium(V) complexes with heterocyclic ketimines, including compounds similar to N-(3-nitrophenyl)-1-indolinecarbothioamide. The compounds exhibited antimicrobial activities, underscoring their potential in medicinal chemistry and drug development (Garg, Fahmi, & Singh, 2008).
Synthesis and Biological Screening for Cytotoxic Activity of N-substituted Indolines and Morpholines
This research focused on developing novel anticancer drugs, demonstrating the cytotoxic effects of certain indoline derivatives against cancer cells. It highlights the potential therapeutic applications of N-(3-nitrophenyl)-1-indolinecarbothioamide derivatives in cancer treatment (Doan et al., 2016).
Synthesis, Crystal Structures, and Electronic Properties of Imidazoline Nitroxide Radicals
This study explored the synthesis and properties of nitroxide radicals, relevant to materials science for their magnetic and electrochemical properties. Research on N-(3-nitrophenyl)-1-indolinecarbothioamide could similarly contribute to the development of novel materials with specific magnetic or conductive properties (Coronado et al., 2003).
properties
IUPAC Name |
N-(3-nitrophenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-6-3-5-12(10-13)16-15(21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIZQOZXGANICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)
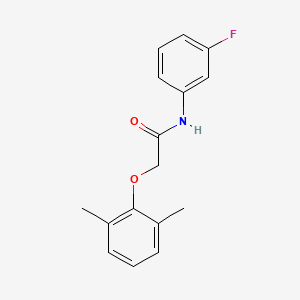

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
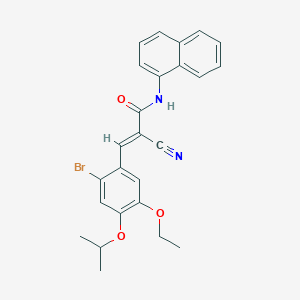
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
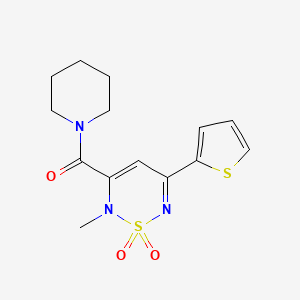
![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)
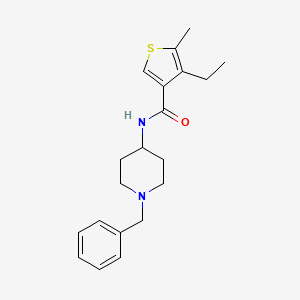
![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)